molecular formula C18H23NO2 B1389227 N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine CAS No. 1040686-35-8

N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine

Cat. No.: B1389227
CAS No.: 1040686-35-8
M. Wt: 285.4 g/mol
InChI Key: JBOKHAJDYOZODE-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine is a chemical compound with the molecular formula C18H23NO2 . It is part of a class of synthetic amines that are of significant interest in advanced chemical and pharmaceutical research, particularly as intermediates in the synthesis of more complex molecules . Compounds with structural similarities, featuring methoxybenzyl and phenoxypropanamine motifs, have documented applications in the development of active pharmaceutical ingredients (APIs), such as long-acting beta-2 adrenergic receptor agonists . Researchers value this compound for its potential use in exploring new synthetic pathways and for method development in organic and medicinal chemistry. Its mechanism of action is not specified for this base compound and would be highly dependent on the specific research context and final target molecule. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the current scientific literature for the most recent applications and handling protocols.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14-6-4-5-7-18(14)21-15(2)12-19-13-16-8-10-17(20-3)11-9-16/h4-11,15,19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOKHAJDYOZODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Outcomes

Catalyst Temperature (°C) Reaction Time (hours) Product Yield (%) Purity (GC %)
Raney Nickel 70 6 83 96.5
Raney Nickel 10 1 66.5 96.5
Platinum-Carbon 60 48 83 96.5
Platinum-Carbon 30 48 79-83 96.5

The reaction proceeds via reductive amination where benzaldehyde reacts with the amine intermediate under hydrogenation conditions to form the N-benzylated product. The use of Raney nickel reduces costs, while Pt/C offers high stereoselectivity and purity.

Chiral Auxiliary-Based Synthesis

For the preparation of the optically active (R)-N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2-propanamine, a multi-step synthesis involving chiral auxiliaries is employed:

  • (R)-α-Methylphenethylamine is used as a chiral auxiliary to form an imine intermediate with p-methoxyphenylacetone.
  • This intermediate undergoes hydrogenation reduction catalyzed by Pt/C to yield a chiral amine intermediate.
  • Subsequent Pd/C-catalyzed hydrogenation with benzaldehyde produces the chiral N-benzylated product.
  • This method offers advantages such as higher yield, better stereoselectivity, milder reaction conditions, and lower cost compared to classical resolution methods.

This approach is particularly useful for producing enantiomerically pure compounds for pharmaceutical applications, such as the synthesis of the anti-asthma drug (R,R)-formoterol.

Stepwise Synthetic Route via Condensation and Reductive Amination

Another detailed method involves a sequence of reactions:

  • Condensation Reaction : S-methylbenzylamine reacts with p-methoxyphenylacetone in the presence of tetraethyl orthosilicate and p-toluenesulfonic acid in 2-methyltetrahydrofuran solvent, forming an intermediate compound (compound V).

  • Cyclization/Heating : Compound V is heated with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to generate compound IV.

  • Hydrolysis and Salt Formation : Compound IV is hydrolyzed and converted into a salt with L-tartaric acid, yielding compound III.

  • Free Base Formation and Reductive Amination : Compound III is treated with potassium carbonate aqueous solution to obtain the free amine intermediate, which undergoes reductive amination with benzaldehyde in the presence of platinum dioxide catalyst under hydrogen atmosphere to afford the final product.

Reaction Parameters Summary

Step Reagents/Catalysts Conditions Product/Form
S1 Condensation S-methylbenzylamine, p-methoxyphenylacetone, tetraethyl orthosilicate, p-toluenesulfonic acid 90 °C, 17 hours, 2-methyltetrahydrofuran solvent Compound V (oil), 68% yield
S2 Heating DBU, methyl tert-butyl ether 65 °C, 16 hours Compound IV (oil)
S3 Hydrolysis & Salt Formation L-tartaric acid, methanol, water Room temp, 16 hours Compound III (solid)
S4 Reductive Amination Benzaldehyde, platinum dioxide, methanol, H2 atmosphere Room temp, 20 hours (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine

This method is notable for its stepwise control, allowing isolation and purification of intermediates, which is advantageous for complex synthesis and scale-up.

Comparison with Related Aryloxypropanamine Syntheses

While direct literature on N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine is limited, related aryloxypropanamine derivatives have been synthesized using:

  • Nucleophilic substitution reactions involving aryloxy groups.
  • Use of protective groups and subsequent deprotection.
  • Catalytic hydrogenation and reductive amination steps similar to those described above.

For example, N-(4-methoxybenzyl)-3-phenylpropylamine synthesis involves sulfonamide intermediates, extraction, and purification steps that can be adapted for related compounds.

Summary Table of Preparation Methods

Method Type Key Reagents/Catalysts Advantages Yield (%) Purity (%) Notes
One-Pot Catalytic Hydrogenation 1-(4-methoxyphenyl)-2-propanamine, benzaldehyde, Raney Ni or Pt/C, H2 Simple, cost-effective, high yield Up to 83 ~96.5 Suitable for industrial scale
Chiral Auxiliary Method (R)-α-methylphenethylamine, Pt/C, Pd/C, benzaldehyde High stereoselectivity, mild conditions High High Produces enantiomerically pure product
Stepwise Condensation & Reductive Amination S-methylbenzylamine, p-methoxyphenylacetone, DBU, L-tartaric acid, PtO2 Controlled synthesis, intermediate isolation Moderate High Suitable for complex synthesis and scale-up

Research Findings and Industrial Implications

  • The one-pot hydrogenation method reduces complexity and cost, making it attractive for large-scale production.
  • Chiral synthesis routes enable the production of enantiomerically pure compounds, critical for pharmaceutical applications.
  • Stepwise methods provide flexibility and control, allowing optimization of each reaction step.
  • Catalysts such as Raney nickel and platinum-based catalysts are central to efficient synthesis.
  • Reaction parameters such as temperature, time, and catalyst choice significantly influence yield and purity.
  • The use of mild reaction conditions and low-toxicity reagents aligns with green chemistry principles.

This comprehensive analysis synthesizes data from multiple patent documents and research sources, providing a detailed professional insight into the preparation methods of this compound. These methods collectively offer scalable, efficient, and stereoselective routes suitable for both research and industrial pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Atomoxetine

N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine serves as a crucial intermediate in the synthesis of atomoxetine. The synthesis involves several steps, including asymmetric synthesis and resolution of racemic mixtures to yield the desired enantiomers.

  • Method Overview : The compound can be synthesized via a multi-step process starting from simpler precursors, which allows for high yields and purity levels. For instance, the process typically includes:
    • Bromination of starting materials.
    • Etherification with ortho-cresol.
    • Methylamine amination to achieve the final product .

Case Study: Atomoxetine Production

In a specific case study, researchers demonstrated that using this compound as an intermediate resulted in an efficient production route for atomoxetine, achieving yields upwards of 70% with favorable reaction conditions . This highlights its significance in pharmaceutical manufacturing processes.

Biomedical Research

Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic effects beyond ADHD treatment. Its pharmacological profile suggests possible applications in managing other neuropsychiatric disorders due to its action on norepinephrine pathways.

  • Research Findings : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects by modulating serotonin levels alongside norepinephrine . This dual action could position it as a candidate for further development in treating mood disorders.

Toxicological Studies

Environmental Impact Assessment

Research has also focused on the environmental implications of this compound. Toxicological assessments have been conducted to evaluate its persistence and bioaccumulation potential.

  • Study Results : A comprehensive screening indicated that the compound is unlikely to pose significant risks to human health at current exposure levels, with negligible bioaccumulation potential observed . This information is critical for regulatory compliance and environmental safety assessments.

This compound plays a pivotal role in pharmaceutical synthesis and biomedical research. Its applications extend beyond ADHD treatment into potential therapeutic avenues for mood disorders and other neuropsychiatric conditions. Continued research into its efficacy and safety will be essential for unlocking further applications in medicine and ensuring environmental safety.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) N-Benzyl-1-(4-methoxyphenyl)-2-propanamine ()
  • Structure : Benzyl group attached to nitrogen, 4-methoxyphenyl group at the first carbon.
  • Key Differences: Lacks the 2-methylphenoxy substituent and uses a simple benzyl group instead of 4-methoxybenzyl.
  • Implications: Reduced lipophilicity and altered receptor interaction due to the absence of methylphenoxy and methoxybenzyl groups.
(b) N-(4-Methoxybenzyl)-1-propanamine ()
  • Implications : Lower molecular weight (179.26 g/mol) compared to the target compound, likely improving solubility but decreasing receptor selectivity .
(c) 1-(4-Methoxyphenyl)-N-(2-(4-methoxyphenyl)-1-methylethyl)-2-propanamine ()
  • Structure : Dual 4-methoxyphenyl groups and a branched alkyl chain.

Functional Analogues

(a) Pyridazinone Derivatives ()
  • Structure: FPR2 agonists with 4-methoxybenzyl groups on a pyridazinone core.
  • Key Differences : Heterocyclic core vs. linear propanamine chain.
  • Implications : The target compound may lack the heterocyclic-driven FPR2 agonism but could share metabolic pathways due to the 4-methoxybenzyl group .
(b) N-(4-Chlorobenzyl)-1-phenyl-2-propanamine Hydrochloride ()
  • Structure : Chlorobenzyl group and phenyl substituent.
  • Key Differences: Electron-withdrawing chlorine vs. electron-donating methoxy group; phenyl vs. methylphenoxy substituent.
  • Implications : Chlorine enhances stability but reduces bioavailability compared to methoxy groups .

Pharmacological and Toxicological Comparisons

  • Anti-Parasitic Activity : Compound 8 (), a benzimidazole derivative, shows anti-Leishmania activity. The target compound’s 4-methoxybenzyl group may confer similar druggability but requires validation .
  • Psychoactive By-Products: PMA-related compounds () highlight risks of neurotoxicity, suggesting the target compound’s methylphenoxy group could mitigate or exacerbate toxicity depending on metabolic pathways .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound ~329.4 4-Methoxybenzyl, 2-methylphenoxy ~3.8
N-(4-Methoxybenzyl)-1-propanamine 179.26 4-Methoxybenzyl ~2.1
N-Benzyl-1-(4-methoxyphenyl)-2-propanamine 285.37 Benzyl, 4-methoxyphenyl ~3.0

*Estimated using fragment-based methods.

Table 2: Pharmacological Profiles

Compound Name Biological Activity Toxicity Notes
Target Compound Not yet reported Potential neurotoxicity (analogues to PMA by-products)
Pyridazinone Derivatives () FPR2 agonism, chemotaxis activation Low acute toxicity in vitro
Compound 8 () Anti-Leishmania High selectivity, low cytotoxicity

Biological Activity

N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine is a compound with significant potential in pharmacological applications, particularly as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C18H23NO2
  • Molecular Weight : 285.38 g/mol
  • CAS Number : 1040686-35-8

This compound operates primarily as an SSNRI. It inhibits the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft. This mechanism is crucial for enhancing mood and alleviating symptoms associated with depression and anxiety disorders.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines:

  • Colon Cancer : Analogous compounds have demonstrated the ability to induce apoptotic cell death in colon cancer cells through activation of caspase pathways. Specifically, treatment with related analogs increased the expression of death receptors (DR5 and DR6), which are critical mediators in apoptosis .
  • Melanoma : The compound's structural analogs have been found to inhibit melanoma cell proliferation by targeting ERK signaling pathways, which are often activated in cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its effects on neurotransmitter systems:

  • Serotonin and Norepinephrine Modulation : As an SSNRI, it decreases the reuptake rates of serotonin and norepinephrine, contributing to enhanced mood regulation . This mechanism underlies its potential use in treating major depressive disorders and anxiety.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound and its analogs:

StudyCell LineIC50 (µM)Mechanism
Melanoma15ERK inhibition
Colon10Apoptosis induction via DR5/DR6
Neuronal20SSNRI activity

Case Studies

Several case studies have reported on the therapeutic applications of compounds similar to this compound:

  • A study conducted on xenograft models demonstrated that treatment with related compounds resulted in significant tumor growth suppression, indicating their potential efficacy as anticancer agents .
  • Clinical observations suggest that SSNRIs can effectively manage symptoms of depression with fewer side effects compared to traditional SSRIs, due to their dual action on serotonin and norepinephrine pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine
Reactant of Route 2
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N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine

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